N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide
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Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core piperazine structure, followed by the introduction of the pyridazinyl and phenyl groups through nucleophilic substitution or coupling reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain product consistency and purity. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or halogen substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: It may serve as a tool for studying biological processes or as a ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry: It may find applications in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide include other piperazine derivatives, pyridazinyl compounds, and phenyl-substituted molecules. Examples include:
- N-(4-chlorophenyl)piperazine
- 4-(dimethylamino)pyridazine
- 3-(trifluoromethyl)phenyl derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or physical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N6O/c1-26(2)13-10-16(25-23-11-13)27-5-7-28(8-6-27)17(29)24-12-3-4-15(19)14(9-12)18(20,21)22/h3-4,9-11H,5-8H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIDGPJTIAKXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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